molecular formula C16H13ClN2O5 B5668962 Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5668962
M. Wt: 348.74 g/mol
InChI Key: GBJPWDUBXWLDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate ester, a carbamoyl group, and a chlorinated methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the introduction of the carbamoyl group through a reaction with 5-chloro-2-methylphenyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the methylphenyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted methylphenyl carbamoyl nitrobenzoates.

Scientific Research Applications

Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and carbamoyl groups are key functional moieties that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(5-chloro-2-ethylphenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(5-chloro-2-fluorophenyl)carbamoyl]-5-nitrobenzoate

Uniqueness

Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the nitro group, chlorinated methylphenyl moiety, and carbamoyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-9-3-4-12(17)8-14(9)18-15(20)10-5-11(16(21)24-2)7-13(6-10)19(22)23/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJPWDUBXWLDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.